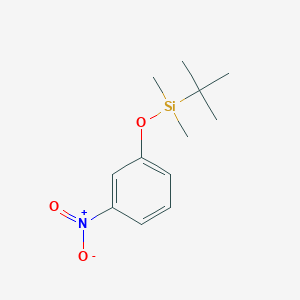
Tert-butyldimethyl3-nitrophenoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyldimethyl3-nitrophenoxysilane is an organosilicon compound with the molecular formula C12H19NO3Si. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of other organosilicon compounds or pharmaceutical compounds . This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylsilyl group, and a nitrophenoxy group.
Vorbereitungsmethoden
. The reaction conditions often include the use of N,N-dimethylformamide (DMF) as a solvent and imidazole as a catalyst. The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Tert-butyldimethyl3-nitrophenoxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenoxysilanes.
Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides or amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Tert-butyldimethyl3-nitrophenoxysilane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyldimethyl3-nitrophenoxysilane involves its ability to interact with various molecular targets through its functional groups. The tert-butyl and dimethylsilyl groups provide steric hindrance, enhancing the compound’s stability and reactivity. The nitrophenoxy group can participate in electron transfer reactions, influencing the compound’s chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Tert-butyldimethyl3-nitrophenoxysilane can be compared with other similar compounds, such as tert-butyldimethylsilyl chloride and tert-butyldimethylphenoxysilane. These compounds share similar structural features but differ in their functional groups and reactivity. For example:
Tert-butyldimethylsilyl chloride: Used as a protecting group for hydroxyl groups in organic synthesis.
Tert-butyldimethylphenoxysilane: Similar to this compound but lacks the nitro group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the tert-butyl, dimethylsilyl, and nitrophenoxy groups, which confer distinct chemical properties and versatility in various applications .
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-(3-nitrophenoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3Si/c1-12(2,3)17(4,5)16-11-8-6-7-10(9-11)13(14)15/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSGRWOMRNBFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














